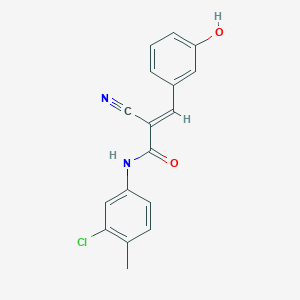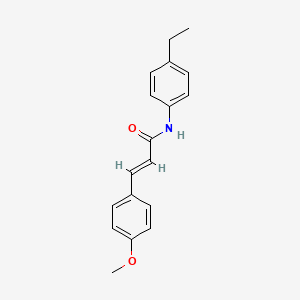![molecular formula C15H15NOS B5830553 N-{4-[(phenylthio)methyl]phenyl}acetamide](/img/structure/B5830553.png)
N-{4-[(phenylthio)methyl]phenyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(phenylthio)methyl]phenyl}acetamide, also known as PTMA, is an organic compound that has gained attention in the scientific community due to its potential applications in the field of drug discovery. PTMA has been found to possess various biological activities and has been studied extensively for its mechanism of action and physiological effects.
Wirkmechanismus
The mechanism of action of N-{4-[(phenylthio)methyl]phenyl}acetamide is not fully understood. However, studies have suggested that N-{4-[(phenylthio)methyl]phenyl}acetamide may act by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). N-{4-[(phenylthio)methyl]phenyl}acetamide has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-{4-[(phenylthio)methyl]phenyl}acetamide has been found to possess various biochemical and physiological effects. Studies have shown that N-{4-[(phenylthio)methyl]phenyl}acetamide can reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N-{4-[(phenylthio)methyl]phenyl}acetamide has also been found to possess antioxidant properties by scavenging free radicals and reducing oxidative stress. In addition, N-{4-[(phenylthio)methyl]phenyl}acetamide has been found to inhibit the growth of cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-{4-[(phenylthio)methyl]phenyl}acetamide in lab experiments is its relatively simple synthesis method. N-{4-[(phenylthio)methyl]phenyl}acetamide is also stable under normal laboratory conditions and can be easily stored. However, one of the limitations of using N-{4-[(phenylthio)methyl]phenyl}acetamide is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-{4-[(phenylthio)methyl]phenyl}acetamide. One direction could be to study the potential use of N-{4-[(phenylthio)methyl]phenyl}acetamide as a chelating agent for heavy metals. Another direction could be to study the potential use of N-{4-[(phenylthio)methyl]phenyl}acetamide in the treatment of neurodegenerative diseases such as Alzheimer's disease. Further studies could also be conducted to fully understand the mechanism of action of N-{4-[(phenylthio)methyl]phenyl}acetamide and to identify potential targets for drug development.
Conclusion:
In conclusion, N-{4-[(phenylthio)methyl]phenyl}acetamide is an organic compound that has gained attention in the scientific community due to its potential applications in drug discovery. N-{4-[(phenylthio)methyl]phenyl}acetamide has been found to possess various biological activities and has been studied extensively for its mechanism of action and physiological effects. While there are advantages and limitations to using N-{4-[(phenylthio)methyl]phenyl}acetamide in lab experiments, there are several future directions for research on this compound.
Synthesemethoden
N-{4-[(phenylthio)methyl]phenyl}acetamide can be synthesized by the reaction of 4-mercaptobenzyl chloride with N-(2-bromoethyl)acetamide in the presence of a base such as potassium carbonate. This reaction results in the formation of N-{4-[(phenylthio)methyl]phenyl}acetamide as a white solid with a melting point of 102-104°C.
Wissenschaftliche Forschungsanwendungen
N-{4-[(phenylthio)methyl]phenyl}acetamide has been studied for its potential applications in drug discovery. It has been found to possess various biological activities such as anti-inflammatory, antioxidant, and antitumor properties. N-{4-[(phenylthio)methyl]phenyl}acetamide has also been studied for its potential use as a chelating agent for heavy metals.
Eigenschaften
IUPAC Name |
N-[4-(phenylsulfanylmethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NOS/c1-12(17)16-14-9-7-13(8-10-14)11-18-15-5-3-2-4-6-15/h2-10H,11H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLXREIWKBWZPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(2,5-dimethoxyphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5830470.png)
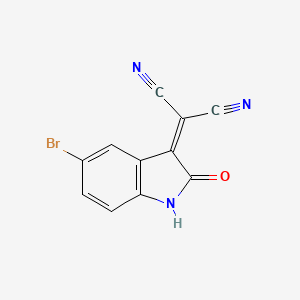
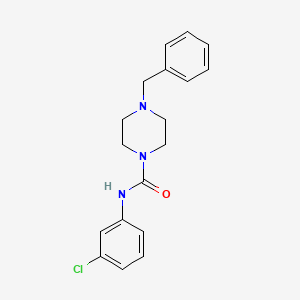
![2,2-dimethyl-N-[4-(1-piperidinylmethyl)phenyl]propanamide](/img/structure/B5830485.png)
![N'-[(4-nitrobenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5830493.png)
![4-(2,4-dichlorophenoxy)-N-{4-[(methylamino)sulfonyl]phenyl}butanamide](/img/structure/B5830500.png)
![N'-(2-chloro-6-fluorobenzylidene)-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide](/img/structure/B5830503.png)
![N-[4-hydroxy-2-methyl-3-(3-oxobutyl)-6-quinolinyl]acetamide](/img/structure/B5830516.png)
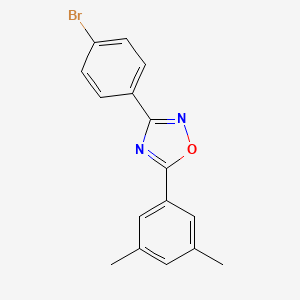
![2-({4-ethyl-5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-4H-1,2,4-triazol-3-yl}thio)-N'-(4-pyridinylmethylene)acetohydrazide](/img/structure/B5830546.png)
![[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B5830552.png)
![1-ethyl-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B5830561.png)
